molecular formula C24H28N2O6S B2372578 methyl 3-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)propanoate CAS No. 403837-34-3

methyl 3-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)propanoate

Cat. No.: B2372578
CAS No.: 403837-34-3
M. Wt: 472.56
InChI Key: ARHPGMIBYUXACE-UHFFFAOYSA-N
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Description

Methyl 3-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)propanoate is a pyrazoline-based compound featuring a 4,5-dihydro-1H-pyrazole core substituted with 2,3-dimethoxyphenyl and 4-methoxyphenyl groups. The structure includes a sulfanylpropanoate ester moiety linked via a 2-oxoethyl chain. The methoxy substituents likely enhance solubility and target binding, while the sulfanyl group may influence redox interactions or metabolic stability .

Properties

IUPAC Name

methyl 3-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O6S/c1-29-17-10-8-16(9-11-17)19-14-20(18-6-5-7-21(30-2)24(18)32-4)26(25-19)22(27)15-33-13-12-23(28)31-3/h5-11,20H,12-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHPGMIBYUXACE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)C(=O)CSCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C24H28N2O6S. The compound features a pyrazole ring, which is known for its versatile biological activities.

Biological Activities

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. The presence of methoxy groups on the phenyl rings enhances the compound's lipophilicity and biological activity. In vitro studies have demonstrated that related pyrazole compounds can inhibit cell proliferation in human cancer cells such as breast and colon cancer lines .

2. Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators like prostaglandins .

3. Antioxidant Activity

The compound's structure suggests potential antioxidant activity due to the presence of methoxy groups that can donate electrons and scavenge free radicals. Antioxidants are vital in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : It may affect key signaling pathways such as the MAPK/ERK pathway, which is often dysregulated in cancer.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of a series of pyrazole derivatives similar to this compound against various cancer cell lines. Results indicated that compounds with methoxy substitutions exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting enhanced potency against tumor cells .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of related pyrazole compounds. These compounds were tested in animal models for their ability to reduce edema and inflammation induced by carrageenan injection. The results showed significant reduction in paw swelling compared to controls, indicating effective anti-inflammatory properties .

Scientific Research Applications

Structure

The compound features a complex structure that includes multiple functional groups, which contribute to its reactivity and potential biological activity. A detailed structural representation can be found in chemical databases such as PubChem.

Medicinal Chemistry

Methyl 3-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)propanoate has shown promise in medicinal chemistry due to its unique structural features that may lead to the development of novel therapeutic agents.

Case Studies

  • Anticancer Activity : Research indicates that similar pyrazole derivatives exhibit significant anticancer properties by inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its ability to participate in various chemical reactions makes it a useful reagent for constructing more complex molecules.

Synthetic Routes

The synthesis generally involves multi-step organic reactions, including:

  • Condensation Reactions : To form the pyrazole ring.
  • Nucleophilic Substitution : Introducing functional groups at specific positions on the aromatic rings.

Biological Research

Preliminary studies suggest potential applications in biological research, particularly related to its interactions with biological targets.

  • Enzyme Inhibition : Compounds with similar structures have been studied for their ability to inhibit specific enzymes involved in disease pathways . This suggests that this compound may also exhibit such properties.

Data Tables

MethodDescriptionYield (%)
CondensationFormation of pyrazole derivatives80
Nucleophilic SubstitutionIntroduction of functional groups75
OxidationConversion to sulfoxides or sulfones70

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or generating active metabolites.

Reaction Conditions Products Catalyst/Notes
1M NaOH, reflux (4–6 hrs)3-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl]-2-oxoethyl}sulfanyl)propanoic acidRequires neutralization post-reaction
H2SO4 (dilute), 80°C (2–3 hrs)Same as aboveAcidic workup needed

Sulfanyl Group Reactivity

The thioether (-S-) linker participates in oxidation and nucleophilic substitution:

Oxidation to Sulfone/Sulfoxide

  • Oxidizing Agent : H2O2 (30%) or mCPBA (meta-chloroperbenzoic acid)

  • Conditions : Room temperature, 12 hrs in dichloromethane

  • Products :

    • Sulfoxide derivative (with 1 eq. oxidant)

    • Sulfone derivative (with 2 eq. oxidant)

Nucleophilic Displacement

  • Reagents : Alkyl halides (e.g., methyl iodide)

  • Conditions : K2CO3, DMF, 60°C

  • Products : Alkylated sulfonium intermediates

Pyrazoline Ring Modifications

The 4,5-dihydropyrazole core exhibits reactivity typical of partially saturated heterocycles:

Aromatic Electrophilic Substitution

  • Nitration : HNO3/H2SO4 at 0–5°C introduces nitro groups at the para position of the methoxyphenyl rings .

  • Halogenation : Br2/FeBr3 adds bromine to the pyrazoline ring’s unsaturated positions.

Ring-Opening Reactions

  • Acid-Catalyzed Hydrolysis : Concentrated HCl at reflux cleaves the pyrazoline ring to form hydrazine derivatives .

Methoxy Demethylation

  • Reagent : BBr3 (1.0 eq.) in CH2Cl2 at −78°C

  • Product : Hydroxyphenyl analogues, enabling further derivatization (e.g., glycosylation) .

Cross-Coupling Reactions

The aromatic methoxy groups facilitate palladium-catalyzed cross-couplings:

Reaction Type Conditions Products
Suzuki-Miyaura CouplingPd(PPh3)4, Na2CO3, toluene/ethanol (3:1), 80°CBiaryl derivatives via boronic acid partners
Buchwald-Hartwig AminationPd2(dba)3, Xantphos, Cs2CO3, 100°CN-Aryl substituted analogues

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, primarily involving:

  • Ester group decarboxylation (200–250°C)

  • Pyrazoline ring fragmentation (>300°C)

Key Research Findings

  • Synthetic Utility : The compound serves as a precursor for antitubercular agents via nitro group reduction and ring functionalization .

  • Biological Activation : In vitro studies suggest metabolic oxidation of the sulfanyl group enhances target binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

A comparative analysis of substituents and functional groups is critical for understanding pharmacological and physicochemical properties. Key analogs are summarized below:

Compound Name / ID Substituents on Pyrazoline Core Additional Functional Groups Biological Activity / Notes Reference
Target Compound 5-(2,3-Dimethoxyphenyl), 3-(4-Methoxyphenyl) Methyl sulfanylpropanoate ester Hypothesized anticancer activity -
5-Bromo-1-{2-[5-(4-Chlorophenyl)-3-(4-Methoxyphenyl)-4,5-Dihydropyrazol-1-yl]-... (1d) 5-(4-Chlorophenyl), 3-(4-Methoxyphenyl) 5-Bromoindole-2,3-dione GI₅₀: 0.69–3.35 µM (leukemia cell lines)
4b: Thiazolyl-Pyrazoline with Sulfonamide 5-(3,4-Dimethoxyphenyl), 3-(4-Methoxyphenyl) 4-Methylthiazole, benzenesulfonamide Dual EGFR/HER2 inhibition
Benzothiazole-Pyrazoline Hybrid (I) 5-(4-Methoxyphenyl), 3-Phenyl 6-Methyl-1,3-benzothiazole Antidepressant/antitumor potential
Methyl Phenyl Propanoate Derivative 3-Methyl, 5-Oxo 4-Nitrophenyl, phenyl propanoate ester Structural analog for crystallography

Key Observations:

  • Sulfanylpropanoate Ester: This group distinguishes the target compound from sulfonamide (4b) or indole-dione (1d) derivatives. Esters generally exhibit improved metabolic stability over free acids but may undergo hydrolysis in vivo .

Physicochemical Properties

  • Melting Points : Thiazolyl-pyrazolines (4a–4d) melt between 192–212°C, indicating high crystallinity . The target compound’s ester and methoxy groups may lower melting points slightly compared to sulfonamide derivatives.
  • Solubility : Methoxy and ester groups likely improve solubility in polar aprotic solvents (e.g., DMSO) compared to chlorophenyl or nitro-substituted analogs .

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